molecular formula C18H21NO3 B5665121 N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B5665121
M. Wt: 299.4 g/mol
InChI Key: HDMLAEWUDBANHD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a trimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and 2,3,6-trimethylphenol.

    Formation of Intermediate: The 3-methoxyaniline is reacted with chloroacetyl chloride to form N-(3-methoxyphenyl)chloroacetamide.

    Final Product: The intermediate is then reacted with 2,3,6-trimethylphenol in the presence of a base (such as sodium hydroxide) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)ethylamine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and phenoxy groups could play a role in binding to the molecular targets, while the acetamide group could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-phenoxyacetamide: Lacks the trimethyl groups, which may affect its biological activity and chemical properties.

    N-(3-hydroxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

    N-(3-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide: Similar structure but with different methyl group positions, which could influence its steric and electronic properties.

Uniqueness

N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of methoxy, trimethylphenoxy, and acetamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-8-9-13(2)18(14(12)3)22-11-17(20)19-15-6-5-7-16(10-15)21-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMLAEWUDBANHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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